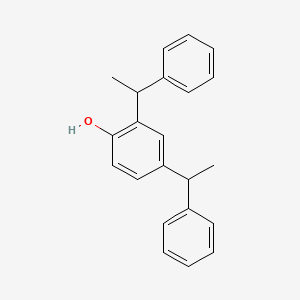

2,4-Bis(1-phenylethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(1-phenylethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O/c1-16(18-9-5-3-6-10-18)20-13-14-22(23)21(15-20)17(2)19-11-7-4-8-12-19/h3-17,23H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFAHSGZAAFQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863021 | |

| Record name | 2,4-Bis(1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2769-94-0, 25640-70-4 | |

| Record name | 2,4-Bis(1-phenylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2769-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(1-phenylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1-phenylethyl)phenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025640704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, bis(1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-bis(1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Bis(1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-BIS(1-PHENYLETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q3R0CBD0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Bis(1-phenylethyl)phenol

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Bis(1-phenylethyl)phenol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

This compound is an organic compound with the molecular formula C22H22O.[1][2] It features a central phenol (B47542) ring substituted at the 2 and 4 positions with 1-phenylethyl groups.[2] This compound is also known by other names, including Phenol, 2,4-bis(α-methylbenzyl)- and 2,4-Di(1-phenylethyl)phenol.[1] It typically appears as a white to light yellow crystalline powder.[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C22H22O | [1][2] |

| Molecular Weight | 302.4 g/mol , 302.4095 g/mol | [2][3][4] |

| Boiling Point | 186-210 °C @ 20-21 Torr; 429.4 °C @ 760 mmHg | [1][5][6] |

| Density | 1.075 - 1.083 g/cm³ | [1][5][6] |

| pKa (Predicted) | 10.42 ± 0.10 | [5][6] |

| Flash Point | 201.2 °C | [1][5] |

| Refractive Index | 1.599 | [1] |

| Solubility | Soluble in methanol (B129727) and ethanol | [2] |

| XLogP3 | 6.1 | [5] |

| LogP | 5.69580 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Exact Mass | 302.167065321 | [5][7] |

| Kovats Retention Index | 2426 (non-polar column) | [3][7] |

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties are not publicly available. However, standard analytical techniques are employed to ascertain these values.

Boiling Point Determination: The boiling point is determined by distillation. The reported value of 186-210 °C at a reduced pressure of 20-21 Torr suggests that vacuum distillation is necessary to prevent decomposition at higher temperatures.[1][6]

Density Measurement: Density is typically measured using a pycnometer or a digital density meter. This involves accurately measuring the mass of a known volume of the substance.

Spectroscopic Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the components of a mixture. For this compound, GC-MS analysis helps to confirm its molecular weight and fragmentation pattern.[7][8] The NIST WebBook provides gas chromatography data, including a Kovats retention index of 2426 on a non-polar column.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data is available, which provides information about the carbon skeleton of the molecule.[7]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectral data is also available, which helps to identify the functional groups present in the molecule.[7]

Synthesis Workflow

The primary method for synthesizing this compound is through the alkylation of phenol.[2] This process involves reacting phenol with 1-phenylethyl halides in the presence of a base and often a Lewis acid catalyst.[2]

Caption: Synthesis of this compound.

Biological Activity and Potential Applications

Research indicates that this compound possesses several biological activities, including antioxidant and antihistaminic properties.[2] Some studies have also investigated its pro-apoptotic activity in cancer cells.[2] Due to its phenolic structure, it can act as an antioxidant by scavenging free radicals.[2]

Industrially, it is used as an intermediate in organic synthesis and as a UV light absorber and stabilizer in plastics and coatings.[2]

References

- 1. echemi.com [echemi.com]

- 2. Buy this compound | 2769-94-0 [smolecule.com]

- 3. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]

- 4. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound CAS#: 2769-94-0 [m.chemicalbook.com]

- 7. This compound | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

2,4-Bis(1-phenylethyl)phenol CAS number and molecular weight

An In-depth Technical Guide on 2,4-Bis(1-phenylethyl)phenol

COMPOUND IDENTIFICATION

INTRODUCTION

This compound is a substituted phenolic compound characterized by the presence of two 1-phenylethyl groups attached to a phenol (B47542) backbone at the 2 and 4 positions. It belongs to the class of sterically hindered phenols, which are known for their antioxidant properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and the current state of research into its biological activities. While the compound has established industrial uses, in-depth biological research, including detailed experimental protocols and defined signaling pathways, is limited in publicly accessible literature.

Physicochemical and Safety Data

The known quantitative data for this compound are summarized below. This information is critical for handling, storage, and application development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂O | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to light yellow crystalline powder or oil | [1] |

| Boiling Point | 235-240 °C @ 6-7 Torr | [2] |

| Density | ~1.083 g/cm³ | [2] |

| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol | [1] |

| InChI Key | RCFAHSGZAAFQJH-UHFFFAOYSA-N | [1] |

Table 2: Hazard and Safety Information

| Hazard Statement | GHS Classification | Precautionary Statement | Reference |

| H315 | Skin Irritation (Category 2) | P280: Wear protective gloves. | |

| H319 | Eye Irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol with styrene (B11656).[3] This electrophilic aromatic substitution reaction uses an acid catalyst to promote the addition of the 1-phenylethyl group to the phenol ring, primarily at the ortho and para positions.

General Methodology: Friedel-Crafts Alkylation

-

Catalyst Preparation (if applicable): If using a catalyst like aluminum phenoxide, it can be prepared in situ.

-

Reaction Setup: A reaction vessel is charged with phenol and a suitable acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride.[1][4]

-

Reactant Addition: The mixture is heated to a temperature typically ranging from 120 to 200°C.[4] Styrene is then added slowly to the heated mixture over a period of 1 to 4 hours to control the exothermic reaction.[4]

-

Reaction Progression: After the addition of styrene is complete, the reaction mixture is held at the elevated temperature to ensure the reaction proceeds to completion and to establish an equilibrium between the ortho and para substituted products.[4]

-

Work-up and Purification: The reaction mass, containing a mixture of mono-, di- (2,4- and 2,6-isomers), and tri-substituted phenols, is then subjected to a purification process.[3][5] This typically involves neutralization of the catalyst, followed by distillation under reduced pressure to separate the desired this compound from other products and unreacted starting materials.[4]

Biological Activity and Signaling Pathways

Detailed studies on the biological activity and specific signaling pathways of this compound are not extensively documented in peer-reviewed literature. However, based on its chemical structure, potential activities can be inferred. Structurally related compounds, such as other sterically hindered phenols, have known biological effects.

-

Antioxidant Activity: The phenolic hydroxyl group is a key feature that imparts antioxidant properties.[1] It can donate a hydrogen atom to neutralize free radicals, a mechanism common to phenolic antioxidants. The bulky 1-phenylethyl groups can enhance the stability of the resulting phenoxyl radical, which is a crucial factor for potent antioxidant action.[6]

-

Pro-apoptotic Activity: Some studies have investigated the pro-apoptotic effects of substituted phenols on cancer cell lines.[7][8] The general mechanism for many polyphenols involves the generation of reactive oxygen species (ROS) under certain conditions, which can trigger apoptotic pathways.[9][10] However, no specific studies have confirmed this mechanism for this compound itself.

-

Other Potential Activities: Derivatives of this compound have been explored for antihistaminic activity.[1] Furthermore, its structural similarity to molecules that can interact with estrogen receptors suggests a potential for endocrine-disrupting effects, though this has not been experimentally verified.[1]

Due to the lack of specific data on signaling pathways, the following diagram illustrates the logical relationship between the compound's structural features and its potential, inferred biological activities.

Conclusion

This compound is a well-defined chemical compound with the CAS number 2769-94-0 and a molecular weight of 302.41 g/mol . Its synthesis via Friedel-Crafts alkylation is a standard industrial process. While it serves as an effective antioxidant and UV stabilizer in materials science, its biological profile is not well-characterized. The scientific literature suggests potential for antioxidant and pro-apoptotic activities based on its structural class, but specific experimental data, detailed protocols, and elucidated signaling pathways for this particular molecule are currently lacking. This represents a significant knowledge gap and an opportunity for future research in pharmacology and toxicology. Researchers are advised to handle this compound with appropriate safety precautions due to its classification as a skin and eye irritant.

References

- 1. Buy this compound | 2769-94-0 [smolecule.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. benchchem.com [benchchem.com]

- 4. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. 2,4-bis(2-phenylpropan-2-yl)phenol|CAS 2772-45-4 [benchchem.com]

- 7. Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,4-Bis(1-phenylethyl)phenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4-Bis(1-phenylethyl)phenol

This compound is an organic compound with the molecular formula C₂₂H₂₂O.[1] It is characterized by a phenol (B47542) core substituted with two 1-phenylethyl groups at the 2 and 4 positions. This structure, featuring bulky, nonpolar side chains, significantly influences its physical and chemical properties, including its solubility. The compound is typically a white to light yellow crystalline powder.[1] Due to its phenolic nature and sterically hindered structure, it has potential applications as an antioxidant and in various industrial and pharmaceutical contexts.

General Solubility Profile

General chemical principles suggest that the large, nonpolar phenylethyl groups of this compound make it lipophilic, favoring solubility in organic solvents over aqueous solutions.[2] Sources indicate that this compound is soluble in organic solvents such as methanol (B129727) and ethanol.[1] However, for precise quantitative measurements, experimental determination is necessary.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a variety of common organic solvents has not been reported in publicly accessible scientific literature. To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3][4] This protocol is based on the principles of this widely accepted technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Vials or flasks with airtight seals

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Appropriate analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that saturation has been reached.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in a thermostatically controlled shaker set to the desired temperature. Allow the mixture to agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4][5]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure accurate results, it is critical to separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration of the supernatant using a syringe filter.

-

Quantification: Accurately dilute the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to the Structural Isomers of 2,4-Bis(1-phenylethyl)phenol and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-bis(1-phenylethyl)phenol and its structural isomers. It delves into their synthesis, physicochemical properties, and diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Detailed experimental protocols and mechanistic insights into their modes of action are presented to support further research and development in the fields of medicinal chemistry and pharmacology.

Introduction to Bis(1-phenylethyl)phenols

Bis(1-phenylethyl)phenols are a class of substituted phenolic compounds characterized by a phenol (B47542) ring disubstituted with two 1-phenylethyl groups. The parent compound, this compound, has the chemical formula C₂₂H₂₂O and a molecular weight of approximately 302.41 g/mol .[1][2][3] The positions of the two 1-phenylethyl groups on the phenol ring give rise to several structural isomers, each with potentially unique physicochemical and biological properties. These compounds and their derivatives have garnered interest for their applications as antioxidants, UV stabilizers, and as potential therapeutic agents.[4] The bulky phenylethyl substituents significantly influence the steric and electronic environment of the phenolic hydroxyl group, thereby modulating its reactivity and interaction with biological targets.

Structural Isomers of Bis(1-phenylethyl)phenol

The substitution pattern of the two 1-phenylethyl groups on the phenol ring can result in six primary structural isomers. The IUPAC names and structures of these isomers are outlined below.

-

2,3-Bis(1-phenylethyl)phenol

-

This compound

-

2,5-Bis(1-phenylethyl)phenol

-

2,6-Bis(1-phenylethyl)phenol

-

3,4-Bis(1-phenylethyl)phenol

-

3,5-Bis(1-phenylethyl)phenol

The varied placement of the bulky 1-phenylethyl groups leads to differences in molecular symmetry, polarity, and steric hindrance around the phenolic hydroxyl group, which in turn dictates their physical and biological characteristics.

Synthesis and Separation of Isomers

The primary method for synthesizing bis(1-phenylethyl)phenols is the Friedel-Crafts alkylation of phenol with styrene (B11656).[5] This electrophilic aromatic substitution reaction is typically catalyzed by an acid. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction and the resulting distribution of mono-, di-, and tri-substituted products.[5]

General Experimental Protocol for Friedel-Crafts Alkylation of Phenol with Styrene

This protocol is a generalized procedure for the synthesis of styrenated phenols.

Materials:

-

Phenol

-

Styrene

-

Acid catalyst (e.g., phosphoric acid, sulfuric acid, or a solid acid catalyst like SO₄²⁻/ZrO₂)[5]

-

Solvent (optional, e.g., toluene)

-

Neutralizing agent (e.g., sodium carbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, charge the phenol and the acid catalyst.

-

Heating: Heat the mixture to the desired reaction temperature (e.g., 100-140°C) with stirring.[5][6]

-

Styrene Addition: Slowly add styrene dropwise from the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain the reaction temperature.[5][6]

-

Reaction: After the addition is complete, continue stirring the mixture at the reaction temperature for a specified period (e.g., 1-6 hours) to ensure completion.[5][6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, it can be removed by filtration.[5]

-

Neutralize the remaining acid catalyst by slowly adding a sodium carbonate solution.

-

Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product mixture.

-

-

Purification: The mixture of isomers can be separated using column chromatography or fractional distillation under vacuum.[5]

dot

Separation of Isomers

The separation of the resulting mixture of bis(1-phenylethyl)phenol isomers can be challenging due to their similar physicochemical properties. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water.[7] Phenyl-based columns can offer alternative selectivity due to π-π interactions with the aromatic rings of the isomers.[7]

Physicochemical Characteristics

| Property | This compound | 2,6-Bis(1-phenylethyl)phenol |

| Molecular Formula | C₂₂H₂₂O | C₂₂H₂₂O |

| Molecular Weight ( g/mol ) | 302.41 | 302.41 |

| Appearance | White to light yellow crystalline powder | - |

| Boiling Point (°C) | 429.4 (Predicted) | - |

| pKa | 10.42 ± 0.10 (Predicted) | - |

| LogP | 6.1 (XLogP3) | 6.1 (XLogP3) |

| Topological Polar Surface Area (Ų) | 20.2 | 20.2 |

Data sourced from PubChem and other chemical databases.[8][9]

Biological Activities and Mechanisms of Action

Bis(1-phenylethyl)phenol isomers exhibit a range of biological activities, primarily attributed to the presence of the phenolic hydroxyl group and the bulky lipophilic substituents.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Experimental Protocol for DPPH Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Test compounds (bis(1-phenylethyl)phenol isomers) at various concentrations

-

Standard antioxidant (e.g., Gallic Acid, Trolox)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.

-

In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Some substituted phenolic compounds have demonstrated anti-inflammatory properties.[2] The proposed mechanisms include the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and the modulation of pro-inflammatory signaling pathways like NF-κB.[10][11]

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of COX-2, the inducible isoform, is a major target for anti-inflammatory drugs.

dot

Cytotoxic and Pro-apoptotic Activity

Certain derivatives of bis(1-phenylethyl)phenol have shown cytotoxic effects against cancer cell lines.[4] For instance, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol has been reported to induce apoptosis in C6 glioma cells.[12] The mechanism involves the activation of caspases, key executioners of apoptosis, and the modulation of upstream signaling pathways such as STAT3.[12]

Mechanism of Action: Induction of Apoptosis via STAT3 and Caspase Modulation

STAT3 is a transcription factor that is often constitutively activated in cancer cells and promotes cell survival and proliferation. Inhibition of STAT3 signaling can lead to the upregulation of pro-apoptotic proteins and the activation of the caspase cascade.

dot

Endocrine Disrupting Potential

Due to their phenolic structure, bis(1-phenylethyl)phenols have the potential to interact with nuclear receptors, such as the estrogen and androgen receptors. Some phenolic compounds have been shown to exhibit estrogenic and anti-androgenic activities.[13][14] This potential for endocrine disruption warrants further investigation, especially for isomers that may be used in consumer products.

Conclusion

The structural isomers of bis(1-phenylethyl)phenol represent a versatile class of compounds with a range of interesting biological activities. Their synthesis via Friedel-Crafts alkylation allows for the generation of a library of isomers, whose distinct properties can be explored for various applications. The antioxidant, anti-inflammatory, and cytotoxic activities of these compounds make them promising candidates for further investigation in drug discovery and development. This guide provides a foundational understanding of these compounds, offering detailed protocols and mechanistic insights to facilitate future research in this area. Further studies are needed to fully elucidate the structure-activity relationships among the different isomers and to comprehensively evaluate their therapeutic potential and safety profiles.

References

- 1. dovepress.com [dovepress.com]

- 2. On the anti-inflammatory activity of some substituted phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 2769-94-0 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,6-Bis(1-phenylethyl)phenol | C22H22O | CID 12236115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. um.edu.mt [um.edu.mt]

- 11. researchgate.net [researchgate.net]

- 12. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estrogenic and anti-androgenic activity of nitrophenols in diesel exhaust particles (DEP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2,4-Bis(1-phenylethyl)phenol: A Synthetic Phenolic Compound and its Natural Analogue

A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthetic origins of 2,4-Bis(1-phenylethyl)phenol and a detailed examination of its naturally occurring structural analogue, 2,4-Di-tert-butylphenol, including its sources, isolation, and biological significance.

While scientific inquiry often delves into the natural world for novel compounds, current literature indicates that this compound is primarily a product of synthetic chemistry rather than a naturally occurring molecule. This technical guide will first elucidate the common synthetic pathway to this compound. Subsequently, it will provide a comprehensive overview of a closely related and widely distributed natural analogue, 2,4-Di-tert-butylphenol (2,4-DTBP), covering its natural sources, detailed isolation protocols, and known biological activities.

Part 1: this compound - A Synthetic Compound

Extensive searches of scientific databases and literature do not provide evidence for the isolation of this compound from natural sources. Instead, it is recognized as a synthetic compound with applications as an intermediate in organic synthesis, in polymerization reactions, and as a UV stabilizer.

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol (B47542) with styrene (B11656).[1] This electrophilic aromatic substitution reaction involves the attack of the electron-rich phenol ring by a carbocation generated from styrene in the presence of an acid catalyst.[1]

Reaction Scheme:

Phenol + 2 Styrene --(Acid Catalyst)--> this compound

The hydroxyl group of phenol is a strong activating group, directing the incoming phenylethyl groups to the ortho and para positions.[1] Controlling the reaction conditions, such as the catalyst, temperature, and reactant molar ratios, is crucial to achieve the desired disubstituted product and minimize the formation of mono- and tri-substituted phenols.[1]

Part 2: 2,4-Di-tert-butylphenol (2,4-DTBP) - A Widespread Natural Analogue

In contrast to its synthetic counterpart, 2,4-Di-tert-butylphenol is a well-documented secondary metabolite found across a diverse range of organisms.[2] It is a lipophilic phenol that exhibits a broad spectrum of biological activities.[2]

Natural Sources of 2,4-Di-tert-butylphenol

2,4-DTBP has been identified in a vast array of species, highlighting its ubiquitous presence in the natural world.[2]

| Kingdom/Domain | Family/Group | Species Example |

| Bacteria | Cyanobacteria | Nostoc sp. |

| Bacillaceae | Bacillus sp. | |

| Pseudomonadaceae | Pseudomonas fluorescens[3] | |

| Fungi | Agaricaceae | Agaricus bisporus (Edible Mushroom)[2] |

| Polyporaceae | Lentinus edodes (Shiitake Mushroom)[2] | |

| Aspergillaceae | Aspergillus terreus[2] | |

| Plants | Asteraceae | Eupatorium cannabinum |

| Lamiaceae | Salvia officinalis (Sage) | |

| Poaceae | Oryza sativa (Rice) | |

| Animals | Formicidae | Solenopsis invicta (Fire Ant) |

| Muridae | Rattus norvegicus (Brown Rat) |

Isolation and Purification of 2,4-Di-tert-butylphenol from a Natural Source (e.g., Pseudomonas fluorescens)

The following protocol outlines a general procedure for the isolation and identification of 2,4-DTBP from a bacterial culture, based on methodologies described in the literature.[3]

Experimental Protocol: Isolation of 2,4-DTBP from Pseudomonas fluorescens

-

Cultivation: Inoculate Pseudomonas fluorescens TL-1 in a suitable nutrient broth and incubate under optimal growth conditions.[3]

-

Extraction:

-

After incubation, centrifuge the culture to separate the bacterial cells from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Separate the organic layer and concentrate it under reduced pressure to obtain a crude extract.[3]

-

-

Chromatographic Separation:

-

Subject the crude extract to column chromatography using a Sephadex LH-20 column.[3]

-

Elute the column with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to separate the components into different fractions.

-

-

Activity-Guided Fractionation (Optional):

-

Test the antifungal activity of each fraction using a paper disc diffusion method against a test organism like Curvularia lunata.[3] This helps in identifying the fractions containing the bioactive compound.

-

-

Identification and Characterization:

-

Analyze the active fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of 2,4-Di-tert-butylphenol by comparing the mass spectrum with known standards.[3]

-

Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Caption: Experimental workflow for the isolation of 2,4-DTBP.

Biological Activities and Signaling Pathways of Phenolic Analogues

While specific signaling pathways for this compound are not extensively detailed, its structural similarity to other phenolic compounds suggests potential biological activities. Research on 2,4-DTBP provides a clearer picture of its biological roles.

Known Biological Activities of 2,4-Di-tert-butylphenol:

-

Antimicrobial Activity: 2,4-DTBP exhibits potent toxicity against a wide range of microorganisms, including bacteria and fungi.[2][3]

-

Antioxidant Activity: The phenolic hydroxyl group allows 2,4-DTBP to act as a free radical scavenger, mitigating oxidative stress.[2]

-

Anti-inflammatory Activity: Studies have reported the anti-inflammatory properties of 2,4-DTBP.[4]

-

Anticancer Activity: Some research suggests that 2,4-DTBP may possess anticancer properties.[4]

The antimicrobial activity of 2,4-DTBP is thought to be correlated with its antioxidative capacity, as it can inhibit the production of reactive oxygen species (ROS) in some fungi.[2]

Caption: Biological activities of 2,4-Di-tert-butylphenol.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | MDPI [mdpi.com]

- 3. Natural anti-phytopathogenic fungi compound phenol, 2, 4-bis (1, 1-dimethylethyl) from <em>Pseudomonas fluorescens</em> TL-1 | Ren | Indian Journal of Biochemistry and Biophysics (IJBB) [op.niscair.res.in]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Bis(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Bis(1-phenylethyl)phenol, a substituted phenolic compound with significant industrial and potential therapeutic applications. The document details its history, synthesis, and physicochemical properties. It further explores its known and putative biological activities, including its roles as an antioxidant, a potential pro-apoptotic agent, and an antihistamine, alongside its application as a UV stabilizer. This guide consolidates quantitative data, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to serve as a valuable resource for the scientific community.

Introduction and History

This compound, a member of the styrenated phenol (B47542) family, has a history rooted in the development of industrial polymer chemistry. While the precise date of its first synthesis is not well-documented, its emergence is intrinsically linked to the advancement of the Friedel-Crafts alkylation reaction, discovered by Charles Friedel and James Crafts in 1877.[1][2] The industrial-scale production of styrenated phenols gained momentum in the mid-20th century, driven by the need for effective antioxidants and stabilizers in the burgeoning plastics and rubber industries.[3][4] Early patents from this era describe the synthesis of various substituted phenols through the reaction of phenol with styrene (B11656), highlighting the utility of these compounds.[5] Initially valued for its ability to prevent oxidative degradation in polymers, research has since expanded to investigate its potential biological activities.[6]

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[6] It is soluble in organic solvents such as methanol (B129727) and ethanol.[6] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C22H22O | [7][8][9] |

| Molecular Weight | 302.41 g/mol | [7][10] |

| CAS Number | 2769-94-0 | [7][8][9] |

| Appearance | White to light yellow crystalline powder | [6] |

| Boiling Point | 429.4 °C at 760 mmHg | [7] |

| Flash Point | 201.2 °C | [7] |

| Density | 1.075 g/cm³ | [7] |

| pKa (Predicted) | 10.42 ± 0.10 | [7] |

| LogP (Predicted) | 6.1 | [11] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 4 | [7] |

Synthesis and Purification

The primary method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with styrene.[6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.[4]

Synthesis Workflow

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

-

Phenol

-

Styrene

-

Lewis Acid Catalyst (e.g., Aluminum Chloride) or Brønsted Acid (e.g., Sulfuric Acid)

-

Solvent (e.g., Toluene or excess phenol)

-

Sodium Bicarbonate solution (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve phenol in the chosen solvent under an inert atmosphere (e.g., nitrogen).

-

Carefully add the acid catalyst to the phenol solution while stirring.

-

Heat the reaction mixture to the desired temperature (typically between 120-180°C).

-

Slowly add styrene dropwise to the reaction mixture over a period of 1-2 hours to control the exothermic reaction.

-

After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional 2-4 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and quench the reaction by slowly adding it to a cold sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the organic layer with an appropriate solvent like ethyl acetate (B1210297).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically a mixture of mono-, di-, and tri-styrenated phenols. Purification of this compound can be achieved through the following methods:

-

Column Chromatography: The crude mixture can be purified using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the different isomers and degrees of substitution.

-

Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexane) to obtain a crystalline solid.[12]

Biological Activities and Mechanisms of Action

While research on the specific biological activities of this compound is ongoing, its structural features suggest several potential therapeutic applications.

Antioxidant Activity

The phenolic hydroxyl group in this compound allows it to act as a potent antioxidant by donating a hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions.[3] This property is the basis for its use as a stabilizer in polymers and suggests its potential in mitigating oxidative stress-related conditions.[6]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

This compound stock solution in methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the this compound stock solution and the positive control in methanol.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the sample dilutions, positive control, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Pro-apoptotic Activity

While direct studies on the pro-apoptotic activity of this compound are limited, research on the structurally similar compound, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has demonstrated its ability to induce apoptosis in cancer cells through the suppression of the Src/AKT-STAT3 signaling pathway. This suggests a potential mechanism for the anticancer effects of related styrenated phenols.

Antihistaminic Activity

Some derivatives of this compound have been reported to exhibit antihistaminic activity.[6] Antihistamines typically function as H1 receptor antagonists, competitively binding to the receptor and preventing its activation by histamine.[13][14] This action alleviates allergic symptoms such as itching, sneezing, and inflammation.[15][16]

Industrial Applications

This compound is utilized in various industrial applications, primarily due to its antioxidant and UV-absorbing properties.

Polymer Stabilizer and Antioxidant

In the polymer industry, this compound serves as an effective antioxidant and stabilizer for a range of plastics and synthetic rubbers.[3] It protects these materials from degradation caused by heat, oxygen, and mechanical stress during processing and end-use, thereby extending their lifespan and maintaining their physical properties.[17]

UV Stabilizer

The phenolic structure of this compound enables it to function as a UV absorber.[6] When incorporated into polymers, it absorbs harmful UV radiation and dissipates it as heat, preventing the photo-oxidation that leads to discoloration, embrittlement, and loss of mechanical strength in materials exposed to sunlight.[18][19][20]

Characterization Data

The structural elucidation of this compound is typically performed using spectroscopic methods. Below is a summary of expected and reported data.

| Technique | Expected/Reported Data | Source(s) |

| ¹H NMR | Aromatic protons, methine protons (CH), methyl protons (CH₃), and a phenolic hydroxyl proton (OH). | General chemical principles |

| ¹³C NMR | Aromatic carbons, methine carbons, and methyl carbons. A spectrum is available in public databases. | [11] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z) around 302, with characteristic fragmentation patterns. | [8][11] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic rings). | [11] |

Conclusion

This compound is a versatile compound with established industrial importance and promising potential in the pharmaceutical and life sciences sectors. Its synthesis via Friedel-Crafts alkylation is a well-understood process, and its antioxidant and UV-stabilizing properties are well-utilized. While its biological activities are still under active investigation, preliminary evidence and the activities of structurally related compounds suggest that it may possess valuable pro-apoptotic and antihistaminic properties. This technical guide provides a foundational resource for researchers and professionals, consolidating current knowledge and offering detailed protocols to facilitate further exploration and application of this multifaceted molecule. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. mt.com [mt.com]

- 5. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]

- 6. Buy this compound | 2769-94-0 [smolecule.com]

- 7. lookchem.com [lookchem.com]

- 8. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]

- 9. library.dphen1.com [library.dphen1.com]

- 10. GSRS [precision.fda.gov]

- 11. This compound | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mt.com [mt.com]

- 13. droracle.ai [droracle.ai]

- 14. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]

- 18. Polymer stabilizer - Wikipedia [en.wikipedia.org]

- 19. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk - Total Connection Logistic Services Inc. [totalconnection.com]

- 20. schem.net [schem.net]

An In-depth Technical Guide on the Antioxidant Mechanism of 2,4-Bis(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(1-phenylethyl)phenol, a sterically hindered phenolic compound, is recognized for its antioxidant properties, which are primarily attributed to its ability to act as a radical scavenger. This technical guide delineates the core antioxidant mechanism of this compound, provides a comparative context with other known antioxidants, and offers detailed experimental protocols for its evaluation. While specific quantitative antioxidant capacity data for this compound is not extensively available in public literature, this guide leverages the established mechanisms of structurally related hindered and styrenated phenols to provide a comprehensive overview. Furthermore, we explore its potential interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

Introduction

This compound, also known as 2,4-bis(α-methylbenzyl)phenol, belongs to the class of styrenated phenols. These compounds are characterized by the presence of bulky substituent groups ortho and para to the hydroxyl group on the phenol (B47542) ring. This structural arrangement confers significant steric hindrance, which enhances the stability of the resulting phenoxyl radical upon donation of a hydrogen atom, a key step in its antioxidant action. Its applications are found in industrial settings as a stabilizer for polymers and in the pharmaceutical field for conditions related to oxidative stress.

Core Antioxidant Mechanism: Radical Scavenging

The principal antioxidant mechanism of this compound is its function as a free radical scavenger through hydrogen atom transfer (HAT).

-

Hydrogen Atom Donation: The phenolic hydroxyl (-OH) group donates its hydrogen atom to a reactive free radical (R•), effectively neutralizing it.

-

Formation of a Stable Phenoxyl Radical: Upon donating the hydrogen atom, this compound is converted into a phenoxyl radical. The steric hindrance provided by the two 1-phenylethyl groups at the ortho and para positions delocalizes the unpaired electron across the aromatic ring, creating a stable, less reactive radical. This stability prevents the initiation of new oxidation chains.

Caption: Hydrogen atom transfer from this compound to a free radical.

Potential Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

While direct evidence for this compound is pending, many phenolic antioxidants are known to exert their effects by modulating cellular signaling pathways, most notably the Keap1-Nrf2 pathway. This pathway is a master regulator of the cellular antioxidant response.

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS). It is plausible that this compound or its metabolites could act as activators of this protective pathway.

Caption: Potential activation of the Nrf2-ARE pathway by this compound.

Quantitative Data on Antioxidant Activity

| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50) | Reference Compound |

| Butylated Hydroxytoluene (BHT) | ~200 µg/mL | ~13 µg/mL | Synthetic Phenolic |

| Trolox | ~4 µg/mL | ~3 µg/mL | Vitamin E analog |

| Ascorbic Acid (Vitamin C) | ~5-8 µg/mL | ~128 µg/mL | Natural Antioxidant |

| 2,4-Di-tert-butylphenol | IC50 = 2.98 mg/mL | Not widely reported | Structurally related |

Note: IC50 values can vary significantly based on experimental conditions.

Detailed Experimental Protocols

To facilitate further research, detailed protocols for key in vitro antioxidant assays and the investigation of the Nrf2 pathway are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (B145695)

-

This compound

-

Reference antioxidants (e.g., Trolox, BHT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound and reference antioxidants in methanol. Perform serial dilutions to obtain a range of concentrations.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

ABTS

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or Ethanol

-

This compound

-

Reference antioxidants

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound and reference antioxidants.

-

Assay: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Caption: Workflow for the ABTS radical scavenging assay.

Western Blot Analysis for Nrf2 Activation

This protocol outlines the steps to investigate the effect of this compound on the nuclear translocation of Nrf2.

Materials:

-

Cell line of interest (e.g., HepG2, HaCaT)

-

Cell culture medium and supplements

-

This compound

-

Positive control (e.g., sulforaphane)

-

PBS, RIPA buffer, protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B1/Histone H3 for nuclear fraction, anti-GAPDH/β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound and a positive control for a specified time (e.g., 6, 12, 24 hours).

-

Cell Lysis and Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation using a suitable kit.

-

Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear loading control (Lamin B1 or Histone H3).

In-Depth Technical Guide to the Biological Activities of 2,4-Bis(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(1-phenylethyl)phenol is a phenolic compound characterized by the presence of two phenylethyl groups attached to a phenol (B47542) backbone. Its chemical structure has prompted investigations into its potential biological activities, drawing interest from the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological effects, with a focus on its cytotoxic properties. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this compound.

Cytotoxic and Pro-Apoptotic Activities

The most significant, quantitatively described biological activity of this compound is its cytotoxicity against cancer cells, particularly the MCF-7 human breast cancer cell line.

Quantitative Cytotoxicity Data

A key study has determined the half-maximal inhibitory concentration (IC50) of this compound, providing a quantitative measure of its potency in inhibiting cancer cell viability.

| Cell Line | Biological Activity | IC50 Value | Reference |

| MCF-7 (Human Breast Cancer) | Cytotoxicity | 12.58 µg/mL | [1] |

Mechanism of Action: Induction of Apoptosis

Research indicates that the cytotoxic effect of this compound on MCF-7 cells is mediated through the induction of apoptosis, or programmed cell death.[1] This is a critical mechanism for potential anticancer agents, as it involves the controlled elimination of cancer cells. The apoptotic process initiated by this compound is characterized by several key cellular events:

-

Annexin V/PI Staining: This assay confirms the occurrence of apoptosis, with treated cells showing positive staining that indicates the externalization of phosphatidylserine, an early apoptotic marker.[1]

-

Mitochondrial Membrane Potential (MMP) Assay: A reduction in mitochondrial membrane potential was observed, which is a hallmark of the intrinsic pathway of apoptosis.[1]

-

Ethidium Bromide (EtBr) Staining: This staining method reveals characteristic morphological changes of apoptosis, including early and late apoptotic cells, as well as necrotic and dead cells, distinguished by their fluorescence.[1]

-

Cell Cycle Analysis: Flow cytometry analysis has shown that this compound induces changes in the cell cycle distribution, which is consistent with the induction of apoptosis.[1]

The following diagram illustrates the experimental workflow for assessing the pro-apoptotic activity of this compound.

Caption: Workflow for evaluating the pro-apoptotic effects of this compound.

This induction of apoptosis suggests a potential signaling pathway that could be targeted in cancer therapy. The diagram below conceptualizes a possible apoptotic signaling pathway initiated by the compound.

Caption: A conceptual model of the apoptotic signaling pathway induced by this compound.

Other Potential Biological Activities

While quantitative data is currently limited, preliminary research and structural similarities to other known bioactive molecules suggest that this compound may possess other biological activities.

Antioxidant Properties

The phenolic structure of this compound suggests its potential to act as an antioxidant by scavenging free radicals.[2] This activity is attributed to the ability of the hydroxyl group on the phenol ring to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.[2] However, specific quantitative data, such as IC50 values from standard antioxidant assays like DPPH or ABTS for the pure compound, are not yet available in the published literature.

Potential Endocrine Disrupting Effects

This compound shares structural similarities with known estrogen receptor modulators.[2] This structural resemblance raises the possibility of its interaction with estrogen receptors, which could lead to endocrine-disrupting effects. Further investigation is required to determine if this compound binds to estrogen receptors and whether it acts as an agonist or antagonist.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to determine the cytotoxic effects of this compound on MCF-7 cells.

1. Cell Culture and Seeding:

-

MCF-7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compound are made in the cell culture medium to achieve the desired final concentrations.

-

The old medium is removed from the cells, and the medium containing different concentrations of the compound is added.

-

Control wells receive medium with the solvent at the same concentration as the treated wells.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. MTT Assay:

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

5. Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

The percentage of cell viability is calculated relative to the control wells.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the MTT assay.

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The available scientific evidence strongly indicates that this compound possesses significant cytotoxic and pro-apoptotic activity against human breast cancer cells in vitro. This makes it a compound of interest for further investigation in the context of anticancer drug discovery. However, the current body of research on this specific molecule is still in its early stages.

Future research should focus on:

-

Quantitative analysis of antioxidant and anti-inflammatory activities: Determining the IC50 values of the pure compound in standard assays (e.g., DPPH, ABTS, nitric oxide inhibition) is crucial to confirm and quantify these potential activities.

-

Elucidation of the precise molecular mechanisms of apoptosis: Identifying the specific proteins and signaling pathways involved in the apoptotic process induced by this compound will provide a deeper understanding of its mode of action.

-

In vivo efficacy and safety studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and toxicological profile of this compound.

-

Investigation of potential endocrine-disrupting properties: Given its structural similarity to estrogen receptor modulators, a thorough evaluation of its interaction with estrogen receptors is warranted to assess any potential endocrine effects.

By addressing these research gaps, the scientific community can build a more complete and actionable understanding of the biological activities of this compound and its potential applications in medicine.

References

understanding the spectral data of 2,4-Bis(1-phenylethyl)phenol (NMR, IR, Mass Spec)

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-Bis(1-phenylethyl)phenol. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a logical workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18-7.29 | m | 10H | Aromatic protons (phenylethyl groups) |

| 7.04 | d, J=2.2 Hz | 1H | Aromatic H-3 |

| 6.83 | dd, J=8.2, 2.2 Hz | 1H | Aromatic H-5 |

| 6.70 | d, J=8.2 Hz | 1H | Aromatic H-6 |

| 4.88 | s | 1H | OH |

| 4.45 | q, J=7.2 Hz | 1H | Methine H-7' |

| 4.10 | q, J=7.2 Hz | 1H | Methine H-7" |

| 1.66 | d, J=7.2 Hz | 3H | Methyl H-8' |

| 1.62 | d, J=7.2 Hz | 3H | Methyl H-8" |

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 151.8 | C-1 |

| 131.7 | C-2 |

| 127.6 | C-3 |

| 138.9 | C-4 |

| 126.7 | C-5 |

| 116.2 | C-6 |

| 147.1 | C-1" |

| 127.7 | C-2', C-6', C-2", and C-6" |

| 128.9 | C-3' and C-5' |

| 128.5 | C-3" and C-5" |

| 126.1 | C-4' |

| 126.7 | C-4" |

| 39.3 | C-7' |

| 44.4 | C-7" |

| 22.5 | Me-7" |

| 21.3 | Me-7' |

Table 3: IR Spectral Data of this compound [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3395 | O-H stretch |

| 1598 | Aromatic ring C=C stretch |

| 1491 | Aromatic ring C=C stretch |

| 1450 | Aromatic ring C=C stretch |

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion | Notes |

| 302 | [M]⁺ | Molecular Ion |

| 287 | [M-CH₃]⁺ | Loss of a methyl group |

| 197 | [M-C₈H₉]⁺ | Loss of a phenylethyl group |

| 105 | [C₈H₉]⁺ | Phenylethyl cation |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation : A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum was recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum was recorded at 100 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the central peak of the CDCl₃ solvent at δ 77.0.

2.2. Infrared (IR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum One FT-IR spectrometer was used for the analysis.

-

Sample Preparation : The spectrum was obtained from a KBr pellet containing a small amount of the solid this compound.

-

Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. The data is presented in wavenumbers (cm⁻¹).

2.3. Mass Spectrometry (MS)

-

Instrumentation : A high-resolution electrospray ionization mass spectrometer (HRESIMS) was utilized.[1]

-

Sample Introduction : The sample was introduced via direct infusion.

-

Ionization : Electrospray ionization (ESI) was used in positive ion mode.

-

Data Acquisition : The mass-to-charge ratio (m/z) of the ions was measured. The data presented includes the sodium adduct [M+Na]⁺.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis.

Caption: Workflow for Spectral Analysis.

References

Navigating the Safety Landscape of 2,4-Bis(1-phenylethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety, toxicity, and handling information for 2,4-Bis(1-phenylethyl)phenol (CAS No. 2769-94-0). It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. All laboratory and handling procedures should be conducted in accordance with institutional and regulatory guidelines.

Executive Summary

This compound is a substituted phenolic compound with applications in various industrial processes. While specific toxicological data for this compound is limited, information from safety data sheets (SDS) and databases indicates that it is a skin and eye irritant, with the potential for respiratory irritation.[1][2] This guide synthesizes the available hazard information, provides handling precautions, and presents toxicological data for structurally similar alkylated phenols to offer a comparative safety profile. The provided experimental protocols are based on standardized OECD guidelines for chemical safety testing.

GHS Hazard Identification and Classification

According to aggregated data from multiple sources, this compound is classified under the Globally Harmonized System (GHS) as follows:

-

Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]

It is important to note that some suppliers do not classify this chemical as hazardous, indicating potential variability in product purity or interpretation of the available data.[2]

Toxicological Data Summary

Table 1: Acute Toxicity Data for Structurally Similar Alkylated Phenols

| Compound | CAS No. | Test Species | Route | LD50/LC50 | Reference |

| Styrenated Phenol | 61788-44-1 | Rat | Oral | > 2,500 - 4,000 mg/kg bw | [3] |

| Styrenated Phenol | 61788-44-1 | Rat | Dermal | > 7,040 mg/kg bw | [3] |

| Styrenated Phenol | 61788-44-1 | Rat | Inhalation | > 0.2 mg/L | [3] |

| p-tert-butylphenol | 98-54-4 | Rat | Oral | > 2,000 mg/kg bw | [4] |

| p-tert-butylphenol | 98-54-4 | Rabbit | Dermal | > 2,000 mg/kg bw | [4] |

Table 2: Ecotoxicity Data for Structurally Similar Alkylated Phenols

| Compound | CAS No. | Test Species | Endpoint | Value | Reference |

| Styrenated Phenol | 61788-44-1 | Fish | 96h LC50 | > solubility | [3] |

| Styrenated Phenol | 61788-44-1 | Daphnia magna | 48h EC50 | > solubility | [3] |

| Styrenated Phenol (distyrenated) | N/A | Daphnia magna | 21d NOEC | 0.005 mg/L | [3] |

| Styrenated Phenol (tristyrenated) | N/A | Daphnia magna | 21d NOEC | 0.0035 mg/L | [3] |

Experimental Protocols

Detailed experimental records for this compound are not publicly available. The following are generalized protocols based on OECD guidelines for assessing the types of hazards identified for this compound and its analogs.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 439)

Objective: To determine the potential of a substance to cause reversible skin damage.

Methodology: